4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole
CAS No.:
Cat. No.: VC13633495
Molecular Formula: C14H9ClN2O4S
Molecular Weight: 336.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClN2O4S |
|---|---|
| Molecular Weight | 336.8 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-4-chloro-5-nitroindole |
| Standard InChI | InChI=1S/C14H9ClN2O4S/c15-14-11-8-9-16(12(11)6-7-13(14)17(18)19)22(20,21)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | VYZIVNKAVXUUHO-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3Cl)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The indole nucleus in 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole is substituted at three distinct positions:
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N-1: A phenylsulfonyl (-SO₂C₆H₅) group, which acts as a strong electron-withdrawing moiety.
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C-4: A chlorine atom, contributing to electronic deactivation of the aromatic system.
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C-5: A nitro (-NO₂) group, further enhancing the electron-deficient nature of the indole ring.
The SMILES notation, O=S(N1C=CC2=C1C=CC([N+]([O-])=O)=C2Cl)(C3=CC=CC=C3)=O, precisely captures the connectivity of these substituents . X-ray crystallographic studies of analogous compounds, such as (E)-1-[2-(4-Chloro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl] derivatives, reveal dihedral angles of ~80° between the indole core and appended aromatic rings, suggesting significant steric and electronic modulation .
Physicochemical Profile
Key physicochemical parameters are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 336.75 g/mol | |
| Density | 1.63 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 539.9 ± 60.0°C (Predicted) | |
| pKa | -0.67 ± 0.30 (Predicted) | |
| Storage Conditions | Under inert gas, 2–8°C |
The strongly acidic pKa arises from the cumulative electron-withdrawing effects of the substituents, which stabilize deprotonated intermediates . The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for synthetic applications .
Synthesis and Manufacturing
Synthetic Pathways
While explicit details of the synthesis are proprietary, retrosynthetic analysis suggests a multi-step route:
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Indole Sulfonylation: Reaction of 4-chloro-5-nitroindole with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the N-1 sulfonyl group .
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Nitration/Chlorination: Sequential electrophilic substitution reactions to introduce nitro and chloro groups at C-5 and C-4, respectively. The nitro group is typically introduced via mixed acid (HNO₃/H₂SO₄) nitration, while chlorination may employ Cl₂ or SO₂Cl₂ under controlled conditions .
Industrial Production
Commercial suppliers (e.g., CymitQuimica, BLD Pharm) offer the compound in research quantities (1 mg–1 g) with purity ≥98% . Batch production likely employs continuous flow reactors to optimize yield and minimize byproducts. Key challenges include:
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Regioselectivity: Ensuring precise substitution at C-4 and C-5.
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Stability: Degradation risks due to the nitro group’s thermal sensitivity .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The electron-deficient indole core facilitates nucleophilic attack, particularly at C-3. Studies on 1,2-bis(phenylsulfonyl)-1H-indole demonstrate that organocuprates (e.g., Gilman reagents) undergo conjugate addition at C-3, displacing the sulfonyl group via an SN2' mechanism . For 4-Chloro-5-nitro-1-(phenylsulfonyl)-1H-indole, analogous reactivity is anticipated, enabling the synthesis of 3-substituted indoles (Figure 1) .
Figure 1: Proposed mechanism for nucleophilic substitution at C-3 .
Electrophilic Reactions
Despite its electron-deficient nature, the indole’s C-2 and C-6 positions retain residual nucleophilicity. Halogenation (e.g., bromination) at these sites has been reported for related compounds, though yields are moderate (40–60%) due to competing side reactions .
| Parameter | Specification | Source |
|---|---|---|
| GHS Pictogram | Irritant | |
| Signal Word | Warning | |
| Precautionary Statements | P261, P305+P351+P338 |
Comparative Analysis with Related Compounds
The phenylsulfonyl group uniquely enables C-3 functionalization, distinguishing it from simpler nitroindoles .
Recent Advances and Future Directions
Structural Optimization
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Crystal Engineering: Modulating dihedral angles between the indole core and sulfonyl group to enhance binding affinity .
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Prodrug Derivatives: Masking the nitro group as a nitroreductase-sensitive prodrug for targeted cancer therapy .
Sustainable Synthesis
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